molecular formula C8H16ClNO2 B2638081 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride CAS No. 2361643-90-3

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride

Cat. No.: B2638081
CAS No.: 2361643-90-3
M. Wt: 193.67
InChI Key: AZFSXVGZVPMYNR-UHFFFAOYSA-N
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Description

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride is a piperidine-derived compound characterized by a methoxy group (-OCH₃) attached to the ethanone backbone and a piperidine ring substituted at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Based on its structural features, this compound may serve as an intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

2-methoxy-1-piperidin-3-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFSXVGZVPMYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride typically involves the reaction of piperidine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride and analogous piperidine hydrochloride derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes
2-Methoxy-1-piperidin-3-ylethanone;hydrochloride (Target) C₈H₁₅NO₂•HCl (calculated) 207.67 (calculated) Ethanone backbone with methoxy group; piperidine at position 3. Likely intermediate; no direct pharmacological data available.
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Bulky diphenylmethoxy substituent on piperidine. Used in organic synthesis; potential CNS applications due to piperidine framework.
Meperidine Hydrochloride C₁₅H₂₁NO₂•HCl 283.8 Ethyl ester and phenyl group on piperidine. Schedule II opioid analgesic; abused for euphoric effects.
Tapentadol Hydrochloride C₁₄H₂₃NO₂•HCl 283.8 Benzofuran and methyl groups on piperidine. Dual-action analgesic (μ-opioid agonist + norepinephrine reuptake inhibition).
1-(2-(Piperidin-3-yloxy)phenyl)ethanone Hydrochloride C₁₃H₁₇NO₂•HCl 255.74 Piperidin-3-yloxy group attached to phenyl ring. Pharmaceutical intermediate; CAS 1220036-55-4.

Key Observations:

Substituent Effects: The target compound’s methoxy-ethanone moiety distinguishes it from analogs like Meperidine (phenyl-ester) or 4-(Diphenylmethoxy)piperidine (bulky aromatic groups). Smaller substituents may enhance solubility but reduce receptor binding affinity compared to bulkier analogs .

Pharmacological Relevance : Compounds like Tapentadol and Meperidine demonstrate that piperidine hydrochlorides with aromatic or heterocyclic substituents often target neurological pathways. The absence of such groups in the target compound suggests divergent applications, possibly as a synthetic precursor .

Molecular Weight Trends : The target’s lower molecular weight (207.67) compared to Meperidine (283.8) or 4-(Diphenylmethoxy)piperidine (303.83) implies differences in bioavailability and metabolic stability .

Research Findings and Discussion

Structural and Functional Insights

  • Solubility : The hydrochloride salt form improves aqueous solubility across all compared compounds. However, the target’s methoxy group may confer moderate lipophilicity, balancing membrane permeability and solubility .
  • Stability : Piperidine hydrochlorides generally exhibit stability under controlled storage (e.g., Meperidine HCl remains stable for ≥5 years at -20°C ). The target compound’s stability profile remains unstudied but may align with similar salts.
  • Synthetic Utility : The compound from (CAS 1220036-55-4) shares a piperidinyloxy-phenyl backbone, highlighting the role of such intermediates in constructing complex pharmaceuticals .

Limitations and Knowledge Gaps

No direct data on the target compound’s synthesis, bioactivity, or industrial use were found in the provided evidence. Further studies are needed to elucidate its pharmacokinetic and safety profiles.

Biological Activity

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:
The compound is characterized by a piperidine ring substituted with a methoxy group and an ethanone moiety, which contributes to its unique reactivity and biological properties.

Synthesis:
The synthesis typically involves the reaction of piperidine with methoxyacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the hydrochloride salt, which can be purified through recrystallization or chromatography .

Antimicrobial Properties

Research indicates that 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

The biological activity of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit metabolic enzymes or modulate receptor activity, leading to altered cellular signaling processes .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
In a study evaluating several piperidine derivatives, 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies
Another study focused on the anticancer effects of this compound on various cancer cell lines. Results showed that treatment with 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride led to a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing cytotoxicity .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
2-Methoxy-1-piperidin-3-ylethanone;hydrochlorideModerateSignificantEnzyme inhibition; receptor modulation
2-Phenyl-1-piperidin-3-ylethanoneLowModerateSimilar mechanisms but less effective
1-(Piperidin-3-ylmethyl)piperidine dihydrochlorideHighLowDifferent structural interactions

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